molecular formula C16H21N3O2S B2870376 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1448064-25-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2870376
CAS No.: 1448064-25-2
M. Wt: 319.42
InChI Key: SGSNVWOHICGCNU-UHFFFAOYSA-N
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Description

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” is a synthetic organic compound that features a pyrazole ring, a cyclopropyl group, and a methanesulfonamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a suitable cyclopropylating agent.

    Attachment of the methanesulfonamide group: This can be done by reacting the intermediate with methanesulfonyl chloride in the presence of a base.

    Final coupling: The final step could involve coupling the pyrazole intermediate with the m-tolyl group using a suitable coupling reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(p-tolyl)methanesulfonamide
  • N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(o-tolyl)methanesulfonamide

Uniqueness

The uniqueness of “N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide” could lie in its specific substitution pattern, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-12-4-3-5-13(8-12)11-22(20,21)17-10-15-9-16(14-6-7-14)19(2)18-15/h3-5,8-9,14,17H,6-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSNVWOHICGCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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